molecular formula C19H16N4O4S B2620769 3-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034320-99-3

3-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2620769
CAS No.: 2034320-99-3
M. Wt: 396.42
InChI Key: AMIPYGQVQOUESK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a benzoxazolone core linked to a pyrrolidine ring substituted with a thiophenyl-1,2,4-oxadiazole moiety. The benzoxazolone fragment is known for its bioisosteric properties, often mimicking phenolic groups in drug design, while the oxadiazole-thiophene moiety may enhance binding affinity to hydrophobic enzyme pockets.

Properties

IUPAC Name

3-[2-oxo-2-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c24-16(10-23-14-3-1-2-4-15(14)26-19(23)25)22-7-5-12(9-22)17-20-18(27-21-17)13-6-8-28-11-13/h1-4,6,8,11-12H,5,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIPYGQVQOUESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and oxadiazole intermediates, which are then coupled with the pyrrolidine and benzooxazole moieties under specific reaction conditions. Common reagents used in these reactions include organometallic reagents, halogenating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques to ensure the compound is produced at a high purity level suitable for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.

    Substitution: The benzooxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring may produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, enzyme inhibition, or receptor activation, depending on the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of specific data on 3-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one in the provided evidence, comparisons must rely on structural analogs and general heterocyclic chemistry principles. Below is a comparative analysis of key features:

Table 1: Structural and Functional Comparison

Compound Class Key Features Potential Applications
Benzoxazolone derivatives Bioisosteric replacement for phenolic groups; moderate metabolic stability Kinase inhibitors, anti-inflammatory agents
1,2,4-Oxadiazole-thiophene hybrids Enhanced π-π stacking with aromatic residues; improved lipophilicity Anticancer agents, antimicrobials
Pyrrolidine-linked heterocycles Conformational flexibility; targeting proteolytic enzymes Neurodegenerative disease therapeutics

Key Observations:

Benzoxazolone vs. Benzothiazole : Benzoxazolone derivatives typically exhibit lower cytotoxicity compared to benzothiazoles, making them preferable in long-term therapeutic applications .

Oxadiazole-Thiophene vs.

Pyrrolidine Linker : The pyrrolidine spacer in this compound may confer better membrane permeability than rigid linkers (e.g., piperazine), as observed in similar protease inhibitors .

Biological Activity

The compound 3-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one , known by its CAS number 2034371-10-1, is a complex organic molecule featuring diverse functional groups, including oxadiazole, thiophene, and oxazolidinone. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action.

Molecular Characteristics

PropertyValue
Molecular Formula C₁₅H₁₆N₄O₄S
Molecular Weight 348.4 g/mol
CAS Number 2034371-10-1

The structure of the compound consists of a benzo[d]oxazol moiety linked to an oxadiazole and a pyrrolidine ring, which contributes to its diverse biological activities.

Overview of Biological Properties

Research into compounds containing the 1,2,4-oxadiazole unit has revealed a wide range of biological activities. These include:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antiparasitic

The specific compound has shown potential in various studies, particularly focusing on anticancer activity and enzyme inhibition.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with oxadiazole units have demonstrated inhibitory effects on various enzymes such as:
    • Histone Deacetylases (HDAC)
    • Carbonic Anhydrase (CA)
    • Cyclooxygenases (COX) .
  • Receptor Interaction : The presence of thiophene and oxadiazole groups facilitates π-π interactions and hydrogen bonding, enhancing binding affinity to biological targets .
  • Cytotoxicity : Preliminary studies indicate cytotoxic effects against multiple cancer cell lines, suggesting potential as an anticancer agent .

Anticancer Activity

A study published in PubMed Central highlighted that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to the one showed IC50 values indicating effective inhibition of cell proliferation in human cancer cells such as HeLa (cervical cancer) and CaCo-2 (colon cancer) .

Enzyme Inhibition Studies

Research has shown that derivatives containing the oxadiazole structure can inhibit key enzymes involved in inflammation and cancer progression. For example:

  • A derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate activity .

Pharmacological Potential

The compound's potential as a pharmaceutical agent was investigated for its antimicrobial properties. It has been suggested that modifications to its structure could enhance its efficacy against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step heterocyclic coupling, as seen in benzoxazolone derivatives. Key steps include:

  • Reaction Solvent Selection : Use ethanol or toluene for reflux conditions to enhance intermediate stability (e.g., 51–53% yields in General Procedure D for analogous compounds) .
  • Purification : Recrystallization from DMF-EtOH (1:1) mixtures improves purity, as demonstrated in triazole-thiadiazole derivatives .
  • Catalyst Optimization : Sodium hydride or phosphorus oxychloride can accelerate cyclization steps in oxadiazole formation .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound and its intermediates?

  • Methodological Answer :

  • 1H/13C NMR : Assign pyrrolidine and benzoxazolone proton environments (e.g., δ 1.5–3.5 ppm for pyrrolidine CH2 groups; aromatic protons at δ 6.8–7.9 ppm) .
  • HRMS : Validate molecular weight (e.g., calculated vs. observed m/z within ±0.001 Da) .
  • FT-IR : Confirm carbonyl (C=O) stretches near 1700–1750 cm⁻¹ for oxadiazole and benzoxazolone moieties .

Q. How can researchers mitigate side reactions during the formation of the 1,2,4-oxadiazole ring?

  • Methodological Answer :

  • Stoichiometric Control : Maintain a 1:1 molar ratio of nitrile to hydroxylamine to minimize unreacted intermediates .
  • Temperature Gradients : Gradual heating (e.g., 80°C → 120°C) during cyclization reduces decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR, HRMS) when characterizing novel derivatives of this compound?

  • Methodological Answer :

  • Heteronuclear Correlation Experiments : Use HSQC/HMBC NMR to resolve ambiguous proton-carbon assignments, particularly for overlapping pyrrolidine or thiophene signals .
  • Isotopic Labeling : Introduce deuterated analogs to isolate specific vibrational modes in IR/Raman spectra .
  • Crystallographic Validation : Single-crystal X-ray diffraction (as in 1,2-benzisothiazol-3(2H)-ones) provides definitive structural confirmation .

Q. What experimental strategies are recommended to evaluate the environmental persistence and ecotoxicological impact of this compound?

  • Methodological Answer :

  • Fate Studies : Track abiotic/biotic degradation using LC-MS/MS in simulated environmental matrices (soil/water) .
  • Toxicity Assays : Use Daphnia magna or Vibrio fischeri models to assess acute/chronic toxicity (EC50/LC50 values) .
  • QSAR Modeling : Predict bioaccumulation potential via logP and molecular polarizability calculations .

Q. How can molecular docking studies inform the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes like 14-α-demethylase (PDB: 3LD6) for antifungal activity prediction .
  • Docking Parameters : Use AutoDock Vina with flexible ligand/rigid receptor settings to simulate binding of oxadiazole-pyrrolidine motifs .
  • Free Energy Calculations : Apply MM-GBSA to rank derivatives by binding affinity (ΔG < -8 kcal/mol suggests high potency) .

Q. What strategies address contradictory bioactivity results between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Metabolic Stability Testing : Use liver microsomes to identify rapid phase I/II metabolism (e.g., CYP450-mediated oxidation of thiophene) .
  • Prodrug Design : Mask polar groups (e.g., esterify benzoxazolone carbonyl) to improve bioavailability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data across different solvent systems?

  • Methodological Answer :

  • Hansen Solubility Parameters : Compare δD, δP, δH values to identify polarity mismatches (e.g., poor DMSO solubility despite high polarity suggests strong crystal lattice energy) .
  • Co-solvency Approaches : Test binary mixtures (e.g., EtOH-water) to enhance dissolution for biological assays .

Q. What analytical approaches validate the purity of this compound when HPLC and NMR data conflict?

  • Methodological Answer :

  • Orthogonal Methods : Combine reverse-phase HPLC (C18 column) with HILIC to resolve co-eluting impurities .
  • Elemental Analysis : Verify C/H/N ratios within ±0.3% of theoretical values (e.g., C: 62.1%, H: 4.5%, N: 12.8%) .

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